molecular formula C13H13N3O4S B14093583 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide

Cat. No.: B14093583
M. Wt: 307.33 g/mol
InChI Key: NTJOHOQLHODLQS-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a quinazoline core, a well-known scaffold in medicinal chemistry, and a sulfone group, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinazoline core, introduction of the sulfone group, and subsequent functionalization to achieve the final product. Common reagents used in these steps include various acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can lead to the formation of sulfoxides, while reduction of the quinazoline core can yield various reduced quinazoline derivatives .

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core can interact with various enzymes and receptors, modulating their activity. The sulfone group can also participate in redox reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinazoline-7-carboxamide is unique due to its combination of a quinazoline core and a sulfone group. This combination imparts both stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-oxo-3H-quinazoline-7-carboxamide

InChI

InChI=1S/C13H13N3O4S/c17-12(16-9-3-4-21(19,20)6-9)8-1-2-10-11(5-8)14-7-15-13(10)18/h1-2,5,7,9H,3-4,6H2,(H,16,17)(H,14,15,18)

InChI Key

NTJOHOQLHODLQS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)C(=O)NC=N3

Origin of Product

United States

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